Methyl[(2-phenyloxan-3-yl)methyl]amine
Overview
Description
“Methyl[(2-phenyloxan-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1221724-01-1 . It has a molecular weight of 205.3 and its IUPAC name is N-methyl-1-(2-phenyltetrahydro-2H-pyran-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c1-14-10-12-8-5-9-15-13(12)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s important to note that the storage temperature is normal .Scientific Research Applications
Synthesis and Antibacterial Activity
A study on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated their significant antibacterial and cytotoxic activities. This work showcases the potential of structurally related compounds in developing new antimicrobial agents (Noolvi et al., 2014).
Corrosion Inhibition
Research on amine derivative compounds, including those structurally similar to Methyl[(2-phenyloxan-3-yl)methyl]amine, found them to be effective corrosion inhibitors for mild steel in HCl medium. This highlights their potential in industrial applications to protect metals from corrosion (Boughoues et al., 2020).
Metal Ion Affinities and Fluorescence Properties
A study on tris((6-phenyl-2-pyridyl)methyl)amine derivatives demonstrated their applications in understanding metal ion affinities and exploring their fluorescence properties for potential sensing applications (Liang et al., 2009).
Catalytic Applications
The use of amine compounds in catalytic applications, such as the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, showcases the broad utility of these compounds in chemical synthesis and industrial applications (Senthamarai et al., 2018).
Formylation and Methylation Processes
Research into the formylation and methylation of amines using carbon sources like CO2 and formic acid highlights the environmental and synthetic importance of amine derivatives in creating valuable chemical products (Savourey et al., 2014).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s crucial to handle this compound with care and follow all safety protocols.
properties
IUPAC Name |
N-methyl-1-(2-phenyloxan-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14-10-12-8-5-9-15-13(12)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKAIBMKDZEEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(2-phenyloxan-3-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.